Ethyl (ethylcarbamoyl)phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (ethylcarbamoyl)phenylcarbamate, also known as carbetamide, is a carbamate compound with the molecular formula C12H16N2O3. It is widely recognized for its applications in various fields, including agriculture and medicinal chemistry. This compound is particularly noted for its role as a pesticide and its potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (ethylcarbamoyl)phenylcarbamate typically involves the reaction of ethyl isocyanate with phenylcarbamic acid. This reaction can be carried out under mild conditions, often in the presence of a catalyst such as indium triflate, which facilitates the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis method. This involves the reaction of carbonylimidazolide with a nucleophile in water, leading to the formation of the desired carbamate compound. This method is efficient and allows for the production of high-purity products through simple filtration .
Chemical Reactions Analysis
Types of Reactions: Ethyl (ethylcarbamoyl)phenylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are frequently employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted carbamates, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl (ethylcarbamoyl)phenylcarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl (ethylcarbamoyl)phenylcarbamate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.
Pathways Involved: By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine, leading to prolonged neurotransmission and potential neurotoxic effects.
Comparison with Similar Compounds
Ethyl (ethylcarbamoyl)phenylcarbamate can be compared with other carbamate compounds:
Similar Compounds: Other similar compounds include carbaryl, carbofuran, and aldicarb.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and mechanisms of action make it a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
61985-80-6 |
---|---|
Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
ethyl N-(ethylcarbamoyl)-N-phenylcarbamate |
InChI |
InChI=1S/C12H16N2O3/c1-3-13-11(15)14(12(16)17-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,13,15) |
InChI Key |
DCZVHYILQJOIII-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N(C1=CC=CC=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.